molecular formula C21H28ClN3O3S B1663585 E-4031 dihydrochlorure CAS No. 113559-13-0

E-4031 dihydrochlorure

Numéro de catalogue: B1663585
Numéro CAS: 113559-13-0
Poids moléculaire: 438.0 g/mol
Clé InChI: LEGNBJZJJSZVHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E-4031 is a sulfonamide.

Applications De Recherche Scientifique

Bloqueur de canal K+ HERG

Le dihydrochlorure d'E-4031 est un bloqueur de canal K+ HERG . Il bloque les canaux ioniques codés par le gène apparenté à ether-a-go-go (ERG1 ou KCNH1). Il bloque les canaux dans la configuration ouverte avec peu d'effet sur les canaux dans la configuration fermée .

Antiarythmique

Le dihydrochlorure d'E-4031 est un antiarythmique de type III . Il bloque les canaux ioniques codés par le gène apparenté à ether-a-go-go (ERG1 ou KCNH1). La CI50 pour le blocage des canaux ERG humains dans les systèmes d'expression est d'environ 350 nM .

Inhibiteur du courant potassique rectifiant vers l'intérieur

Le dihydrochlorure d'E-4031 est un inhibiteur puissant et sélectif du type rapide de courant potassique rectifiant vers l'intérieur (IK, IR) avec une CI₅₀ = 10 nM .

Bloqueur du canal K+ sensible à l'ATP

Dans les patchs retournés vers l'intérieur, le dihydrochlorure d'E-4031 bloque également le canal K+ sensible à l'ATP avec une CE 50 = 31 µM .

Bloqueur des canaux HERG cardiaques

Le dihydrochlorure d'E-4031 est un bloqueur spécifique des canaux HERG cardiaques avec une CI 50 = 7,7 nM .

Bloqueur des canaux KV 11.1

Le dihydrochlorure d'E-4031 est un bloqueur sélectif des canaux K V 11.1 (hERG) ; il inhibe le courant potassique rapide de rectification retardée (I Kr) .

Prolonge la durée du potentiel d'action

Le dihydrochlorure d'E-4031 prolonge de manière réversible la durée du potentiel d'action dans le muscle papillaire de cobaye et les myocytes ventriculaires isolés, sans affecter les courants entrants Na+ ou Ca2+ .

Recherche dans le syndrome du QT long (LQTS)

Le dihydrochlorure d'E-4031 est utilisé comme bloqueur du gène apparenté à l'éther-a-go-go humain (hERG) dans les cardiomyocytes dérivés de cellules souches pluripotentes induites humaines (hiPSC-CM) et comme bloqueur d'IKr dans les corps embryonnaires de cellules souches pluripotentes induites (iPSC) du syndrome du QT long (LQTS) .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of a piperidine derivative with a benzoyl chloride derivative and a pyridine derivative. The methylsulfonyl group is introduced during the reaction. The dihydrochloride salt is formed as the final product.", "Starting Materials": [ "4-methylsulfonylaminobenzoyl chloride", "1-(2-(6-methyl-2-pyridyl)ethyl)piperidine", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "1. Dissolve 4-methylsulfonylaminobenzoyl chloride in anhydrous methanol.", "2. Add 1-(2-(6-methyl-2-pyridyl)ethyl)piperidine to the reaction mixture and stir for 12 hours at room temperature.", "3. Add sodium bicarbonate to the reaction mixture to neutralize the excess acid.", "4. Extract the product with ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "6. Dissolve the residue in hydrochloric acid and precipitate the dihydrochloride salt by adding diethyl ether.", "7. Filter the solid and wash with diethyl ether.", "8. Dry the product under vacuum." ] }

Numéro CAS

113559-13-0

Formule moléculaire

C21H28ClN3O3S

Poids moléculaire

438.0 g/mol

Nom IUPAC

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H

Clé InChI

LEGNBJZJJSZVHZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl

SMILES canonique

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Apparence

Assay:≥98%A crystalline solid

113559-13-0

Pictogrammes

Irritant

Synonymes

N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride

Origine du produit

United States

Synthesis routes and methods

Procedure details

0.254 g (0.797 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 0.22 g (1.88 mmol) of 6-methyl-2-vinylpyridine and 0.15 g of sodium acetate were suspended in 3 ml of a mixture of methanol and water (1:1) and the suspension was refluxed for 2 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.285 g (yield: 81%) of the intended compound.
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
intended compound
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-4031
Reactant of Route 2
Reactant of Route 2
E-4031
Reactant of Route 3
Reactant of Route 3
E-4031
Reactant of Route 4
E-4031
Reactant of Route 5
Reactant of Route 5
E-4031
Reactant of Route 6
E-4031
Customer
Q & A

Q1: What is the primary molecular target of E-4031?

A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]

Q2: How does E-4031 interact with hERG channels?

A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]

Q3: What are the downstream effects of E-4031 binding to hERG channels?

A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]

Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?

A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]

Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?

A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]

Q6: What is the molecular formula and weight of E-4031?

A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.

Q7: Is there spectroscopic data available for E-4031?

A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.

Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?

A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []

Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?

A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []

Q10: How is the efficacy of E-4031 assessed in vitro?

A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]

Q11: What animal models are used to study E-4031's effects?

A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]

Q12: Are there specific applications of E-4031 in research?

A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]

Q13: What is the major safety concern associated with E-4031 and similar compounds?

A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]

Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?

A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]

Q15: What factors influence the proarrhythmic effects of E-4031?

A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.